

# Synthesis of 2-Bromo-5-iodoanisole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-iodoanisole

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This guide provides a comprehensive overview of a laboratory-scale synthesis protocol for **2-bromo-5-iodoanisole**, a valuable substituted aromatic compound in organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification procedures, presenting all quantitative data in a clear, tabular format. A detailed experimental workflow is also provided, accompanied by a logical diagram to facilitate understanding and replication.

## Core Synthesis Data

The following table summarizes the key quantitative parameters for the synthesis of **2-bromo-5-iodoanisole** from 4-bromo-3-methoxyaniline.

Parameter	Value	Units
Reactants		
4-Bromo-3-methoxyaniline	0.50	mmol
Sodium Nitrite (NaNO <sub>2</sub> )	0.65	mmol
Potassium Iodide (KI)	1.5	mmol
Concentrated Hydrochloric Acid	10	mL
Water (for NaNO <sub>2</sub> )	5	mL
Water (for KI)	5	mL
Reaction Conditions		
Diazotization Temperature	0	°C
Diazotization Time	1	hour
Iodination Temperature	Room Temperature	
Iodination Time	Overnight	
Product & Yield		
2-Bromo-5-iodoanisole	147	mg
Yield	94	%

## Experimental Protocol

This protocol details the synthesis of **2-bromo-5-iodoanisole** via a Sandmeyer-type reaction, starting with the diazotization of 4-bromo-3-methoxyaniline followed by iodination.

Materials:

- 4-Bromo-3-methoxyaniline
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite ( $\text{NaNO}_2$ )
- Potassium Iodide (KI)
- Ethyl Acetate
- 10% Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Deionized Water

Procedure:

- Diazotization:
  - In a suitable reaction vessel, dissolve 102 mg (0.50 mmol) of 4-bromo-3-methoxyaniline in 10 mL of concentrated hydrochloric acid.[\[1\]](#)
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add a solution of 45 mg (0.65 mmol) of sodium nitrite in 5 mL of water to the cooled solution, ensuring the temperature is maintained at 0 °C.[\[1\]](#)
  - Stir the reaction mixture at 0 °C for 1 hour.[\[1\]](#)
- Iodination:
  - To the diazonium salt solution, add a solution of 249 mg (1.5 mmol) of potassium iodide in 5 mL of water.[\[1\]](#)
  - Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[\[1\]](#)
- Work-up and Purification:
  - After the reaction is complete, extract the product with ethyl acetate.[\[1\]](#)
  - Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.[\[1\]](#)

- Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).<sup>[1]</sup>
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.<sup>[1]</sup>

#### Characterization:

The resulting product, 147 mg of **2-bromo-5-iodoanisole** (94% yield), can be analyzed by mass spectrometry and nuclear magnetic resonance.<sup>[1]</sup>

- Mass Spectrometry (ESI):  $m/e$  332 ( $M + 20$ ).<sup>[1]</sup>
- $^1\text{H}$  NMR (300 MHz,  $\text{DMSO}-d_6$ ):  $\delta$  7.39 (d,  $J = 1.87$  Hz, 1H), 7.34 (d,  $J = 8.11$  Hz, 1H), 7.24 (dd,  $J = 8.11, 1.87$  Hz, 1H), 3.86 (s, 3H).<sup>[1]</sup>

## Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of **2-bromo-5-iodoanisole**.



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Caption: Workflow for the synthesis of **2-Bromo-5-iodoanisole**.

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## References

- 1. 2-BROMO-5-iodoANISOLE | 755027-18-0 [chemicalbook.com]
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